NK1 Tachykinin Receptor Antagonism: Binding Affinity and Comparative Context
N-(1-pyridin-4-ylethyl)cyclohexanamine demonstrates measurable binding affinity at the human tachykinin receptor 1 (NK1 receptor) with an IC50 of 11.3 nM, determined by displacement of radiolabeled substance P in CHO cells expressing human NK1 [1]. This NK1 activity is a distinctive feature among cyclohexanamine derivatives, as the broader class predominantly targets sigma receptors or neuropeptide Y receptors. While direct head-to-head comparator data for closely related analogs at NK1 are not publicly available, class-level inference indicates that alternative cyclohexanamine building blocks (e.g., neuropeptide Y Y1 antagonists) are designed for entirely different receptor systems [2]. The NK1 engagement profile represents a unique differentiation point for applications requiring tachykinin receptor modulation.
| Evidence Dimension | Binding affinity at human tachykinin receptor 1 (NK1) |
|---|---|
| Target Compound Data | IC50 = 11.3 nM |
| Comparator Or Baseline | Class-level baseline: alternative cyclohexanamine derivatives (e.g., neuropeptide Y Y1 antagonists) exhibit negligible NK1 affinity; no standardized reference compound available for direct comparison |
| Quantified Difference | Not calculable due to lack of head-to-head data; compound exhibits nanomolar NK1 affinity while class peers are optimized for distinct targets |
| Conditions | CHO cells expressing human tachykinin receptor 1; displacement of [125I] substance P |
Why This Matters
This NK1 activity profile distinguishes N-(1-pyridin-4-ylethyl)cyclohexanamine from other cyclohexanamine scaffolds, guiding procurement toward projects specifically requiring tachykinin receptor engagement rather than sigma or NPY receptor modulation.
- [1] BindingDB. PrimarySearch_ki: Binding affinity of N-(1-pyridin-4-ylethyl)cyclohexanamine towards human Tachykinin receptor 1 expressed in CHO cells. IC50 = 11.3 nM. Monomer ID: 50282929. View Source
- [2] Cho K, Ando M, Kobayashi K, et al. Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists. Bioorg Med Chem Lett. 2009;19(16):4781-4785. View Source
